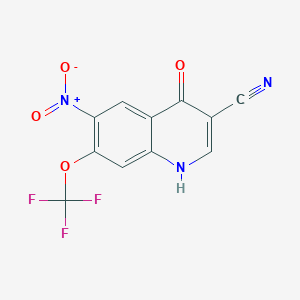

3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)-

Description

3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)- (CAS RN: 492456-54-9) is a structurally complex quinoline derivative featuring a hydroxy group at position 4, a nitro group at position 6, and a trifluoromethoxy substituent at position 6. The carbonitrile group at position 3 enhances its utility as a precursor in pharmaceutical synthesis, particularly for heterocyclic drug candidates. Key properties include a purity of 98% and a molecular formula estimated as C₁₁H₅F₃N₃O₄ (calculated based on substituent analysis), with applications in medicinal chemistry due to its electron-deficient aromatic system and reactive nitro group .

Properties

Molecular Formula |

C11H4F3N3O4 |

|---|---|

Molecular Weight |

299.16 g/mol |

IUPAC Name |

6-nitro-4-oxo-7-(trifluoromethoxy)-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C11H4F3N3O4/c12-11(13,14)21-9-2-7-6(1-8(9)17(19)20)10(18)5(3-15)4-16-7/h1-2,4H,(H,16,18) |

InChI Key |

PDFZXGKDJKKKLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])OC(F)(F)F)NC=C(C2=O)C#N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Stepwise Preparation Method

Starting Material Preparation: Quinoline-3-carboxylic Acid Esters

- Quinoline-3-carboxylic acid esters serve as key starting materials.

- These esters can be hydrolyzed under basic conditions to obtain quinoline-3-carboxylic acids.

- The acid is then converted to an acyl imidazole intermediate by reaction with carbonyldiimidazole in an inert solvent such as dimethylformamide (DMF).

- Subsequent treatment with ammonia yields the corresponding amide.

Conversion to 3-Cyanoquinolines

- The amide intermediate is dehydrated using agents such as trifluoroacetic anhydride in pyridine or phosphorus pentoxide in an inert solvent to afford the 3-cyanoquinoline core.

- This dehydration step is crucial for installing the nitrile functionality at position 3.

Protecting Group Strategies

- Hydroxyl groups and other reactive functionalities may require protection during synthesis.

- Common protecting groups include tert-butyldimethylsilyl (TBDMS), tetrahydropyranyl (THP), or benzyl groups for hydroxyls.

- Amino groups can be protected with tert-butoxycarbonyl (BOC) or benzyloxycarbonyl (CBZ) groups.

- These protecting groups are removed in the final steps to yield the target compound.

Representative Synthetic Flowchart (Based on Patent US6288082B1)

| Step | Reagents/Conditions | Intermediate/Product | Notes |

|---|---|---|---|

| 1 | Quinoline-3-carboxylic acid ester + Base (hydrolysis) | Quinoline-3-carboxylic acid | Hydrolysis under basic conditions |

| 2 | Carbonyldiimidazole + DMF + Ammonia | Quinoline-3-carboxamide | Formation of amide via acyl imidazole |

| 3 | Dehydrating agent (e.g., trifluoroacetic anhydride in pyridine) | 3-Cyanoquinoline | Dehydration to nitrile |

| 4 | Chlorinating agent (e.g., phosphorus oxychloride) | 4-Chloro-3-cyanoquinoline | Activation for substitution |

| 5 | Nucleophile (e.g., hydroxide) | 4-Hydroxy-3-cyanoquinoline | Nucleophilic aromatic substitution |

| 6 | Electrophilic nitration | 6-Nitro derivative | Controlled nitration at position 6 |

| 7 | Trifluoromethoxylation reagent | 7-(Trifluoromethoxy) derivative | Installation of trifluoromethoxy group |

| 8 | Deprotection | Target compound | Removal of protecting groups |

Alternative Synthetic Routes

- Some processes employ condensation of cyanoacetamides with substituted anilines followed by cyclization and chlorination to build the quinolinecarbonitrile core with desired substitutions.

- For example, reaction of substituted anilines with ethyl (ethoxymethylene)cyanoacetate under reflux in toluene forms intermediates that can be cyclized and functionalized.

- Phosphorus oxychloride is frequently used for chlorination and cyclization steps.

- Purification is achieved by crystallization, flash chromatography, or preparative thin-layer chromatography.

Purification and Isomer Separation

- Diastereomers and isomers may be present due to asymmetric centers or double bonds.

- Separation techniques include fractional crystallization and chromatographic methods.

- Isomers can be separated at intermediate or final stages depending on the synthetic route.

Data Tables Summarizing Key Reagents and Conditions

| Step | Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Hydrolysis of ester | Base (NaOH, KOH) | Water or aqueous solvent | Room temp to reflux | 1-4 h | High | Converts ester to acid |

| Acyl imidazole formation | Carbonyldiimidazole | DMF | Room temp | 1-3 h | High | Intermediate for amide formation |

| Amide formation | Ammonia | DMF or inert solvent | Room temp | 1-2 h | High | Precursor to nitrile |

| Dehydration to nitrile | Trifluoroacetic anhydride/pyridine or P2O5 | Pyridine or inert solvent | 0-50 °C | 1-3 h | 70-90 | Key step for cyano group |

| Chlorination | Phosphorus oxychloride | None or solvent | 80-110 °C | 0.5-3 h | 60-85 | Activates position 4 |

| Nucleophilic substitution | Hydroxide ion | Aqueous or organic solvent | 50-100 °C | 1-4 h | 60-80 | Introduces hydroxy group |

| Nitration | HNO3/H2SO4 or milder nitrating agents | Acidic medium | 0-50 °C | 0.5-2 h | Moderate | Introduces nitro at position 6 |

| Trifluoromethoxylation | Trifluoromethoxylation reagent | Organic solvent | Variable | Variable | Moderate | Introduces trifluoromethoxy group |

Research Results and Observations

- The dehydration step to form the cyano group is critical and must be carefully controlled to avoid side reactions.

- Protecting groups significantly improve yields and purity by preventing undesired reactions on hydroxyl or amino groups.

- The trifluoromethoxy group is electron-withdrawing and can influence reactivity; its introduction often requires specialized reagents and conditions.

- Diastereomeric purity can be achieved by chromatographic separation, which is important for biological activity if applicable.

- The overall synthetic route is modular, allowing variation of substituents at positions 4, 6, and 7 by changing starting materials or reagents.

Chemical Reactions Analysis

3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Scientific Research Applications

3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that include inhibition of enzyme activity or modulation of receptor functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Biological Activity

3-Quinolinecarbonitrile, 4-hydroxy-6-nitro-7-(trifluoromethoxy)- is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C_10H_6F_3N_3O_3. Its structure includes a quinoline ring system with functional groups that contribute to its biological properties.

Biological Activity

1. Antimicrobial Activity

Research indicates that 3-Quinolinecarbonitrile derivatives exhibit significant antimicrobial properties. A study reported that certain derivatives showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showcasing the effectiveness of these compounds in inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: MCF-7 Cell Line

In a controlled experiment, MCF-7 cells were treated with varying concentrations of 3-Quinolinecarbonitrile. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.

The biological activity of 3-Quinolinecarbonitrile is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may modulate receptor activity associated with apoptosis and cell survival pathways.

Toxicological Profile

While the compound exhibits promising biological activity, its safety profile is crucial for therapeutic applications. Toxicological assessments reveal:

- Acute Toxicity : Studies indicate low acute toxicity in animal models.

- Chronic Exposure : Long-term exposure studies are needed to fully understand potential adverse effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.